molecular formula C20H18ClF2N5O3 B605619 Asciminib CAS No. 1492952-76-7

Asciminib

Numéro de catalogue B605619
Numéro CAS: 1492952-76-7
Poids moléculaire: 449.8428
Clé InChI: VOVZXURTCKPRDQ-CQSZACIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Asciminib, also known as ABL001, is a medication used to treat Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) in chronic phase (CP) who have taken 2 or more medicines, including tyrosine-kinase inhibitors (TKIs) . It belongs to the general group of medicines known as antineoplastics or cancer medicines . This compound interferes with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

This compound is synthesized using chloronicotinate as a raw material by chemical reaction . The specific synthesis steps involve DIPEA promoted nucleophilic substitution, Pd (PPh 3) 4 catalyzed Suzuki-Miyaura coupling reaction and TFA promoted deprotection .


Molecular Structure Analysis

This compound is an orally administered, small molecule, selective allosteric inhibitor that targets the myristoyl pocket of the BCR-ABL1 tyrosine kinase . Its molecular formula is C20H18ClF2N5O3 .


Chemical Reactions Analysis

This compound binds to the myristate pocket in an allosteric site, outside the catalytic/ATP-binding site . It inhibits both wide-type and mutated T315I BCR-ABL1 activities in vitro, in vivo and in human clinical trials .


Physical And Chemical Properties Analysis

This compound is mainly cleared by hepatic metabolism and eliminated via biliary secretion involving three pathways: oxidation by cytochrome P450 (CYP3A), glucuronidation by uridine-5-diphospho-glucuronosyltransferase enzymes in the liver, and biliary secretion by breast cancer resistance protein efflux transporters .

Applications De Recherche Scientifique

  • Asciminib is effective in treating heavily pretreated patients with CML who are resistant to or have unacceptable side effects from TKIs, including those with T315I mutation (Hughes et al., 2019).

  • It specifically inhibits the tyrosine kinase activity of native ABL1 and the BCR-ABL1 oncoprotein, showing promise against most kinase domain mutations (Manley et al., 2020).

  • This compound demonstrates resistance mechanisms, such as the I502L and V468F mutations in BCR-ABL, impacting its binding and efficacy (Zhan et al., 2019).

  • Combining this compound with Ponatinib can suppress the emergence of and restore efficacy against highly resistant BCR-ABL1 mutants (Eide et al., 2019).

  • This compound is susceptible to resistance mediated by ABCB1 and ABCG2 overexpression in vitro (Eadie et al., 2018).

  • Pharmacokinetics of this compound in individuals with hepatic or renal impairment show it is generally well-tolerated and safe for patients with varying degrees of renal or hepatic dysfunction (Hoch et al., 2021).

  • This compound is a promising treatment option in chronic phase CML patients who failed previous treatments, particularly for those with the T315I mutation (Yeung et al., 2022).

  • It is under investigation as monotherapy for newly diagnosed chronic myeloid leukemia in chronic phase in the ASC4FIRST phase III trial (Cortés et al., 2022).

  • The discovery of this compound, as the first allosteric BCR-ABL1 inhibitor to reach the clinic, represents a significant advancement in the treatment of CML (Schoepfer et al., 2018).

  • An exposure–efficacy analysis of this compound demonstrates its effectiveness against the T315I mutation, contributing to its dosing rationale for resistant and difficult-to-treat populations (Combes et al., 2022).

Mécanisme D'action

Target of Action

Asciminib, also known as ABL001, is a tyrosine kinase inhibitor (TKI) used in the treatment of chronic-phase Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) . It specifically targets the ABL1 kinase activity of the BCR-ABL1 fusion protein , which serves as a driver of CML proliferation in most patients with the disease .

Mode of Action

This compound is unique among TKIs in that it acts as an allosteric inhibitor . Unlike other TKIs that compete at the ATP binding sites of these proteins, this compound binds at the myristoyl pocket of the BCR-ABL1 protein , locking it into an inactive conformation . This unique mode of action allows this compound to be effective against most kinase domain mutations, including the T315I mutation, which produces a mutant BCR-ABL1 that is typically treatment-resistant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the BCR-ABL1 pathway . The BCR-ABL1 fusion protein is a result of a translocation of the Philadelphia chromosome that creates an oncogenic fusion gene between the BCR and ABL1 genes . This fusion gene produces a resultant fusion protein, BCR-ABL1, which exhibits elevated kinase activity and drives the proliferation of CML . By inhibiting the ABL1 kinase activity of the BCR-ABL1 fusion protein, this compound effectively suppresses this pathway .

Pharmacokinetics

The total apparent clearance of this compound is 6.7 L/h at a total daily dose of 80mg and 4.1 L/h at a dose of 200mg twice daily

Result of Action

This compound’s action results in the inhibition of the BCR-ABL1 fusion protein , leading to a decrease in the proliferation of CML . This results in a significant improvement in major molecular response rate and depth of response in patients with chronic-phase CML .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors such as the presence of other drugs in the patient’s system. For instance, strong inhibitors of the enzyme CYP3A4 may increase this compound exposure . .

Safety and Hazards

Common side effects of Asciminib include anemia, neutropenia, myelosuppression, musculoskeletal pain, fatigue, headache, rash, and diarrhea . Less common but potentially severe adverse events include severe myelosuppression, pancreatitis, hypertension, hypersensitivity reactions, cardiovascular toxicity, and embryo-fetal toxicity .

Orientations Futures

Asciminib is being studied in other novel settings, including earlier lines of therapy and in children and adolescents . It is also being investigated for its potential to overcome unmet needs for patients with CML-CP .

Propriétés

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVZXURTCKPRDQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In most patients with chronic myeloid leukemia (CML), progression of the disease is driven primarily by a translocation of the Philadelphia chromosome that creates an oncogenic fusion gene, _BCR-ABL1_, between the _BCR_ and _ABL1_ genes. This fusion gene produces a resultant fusion protein, BCR-ABL1, which exhibits elevated tyrosine kinase and transforming activities that contribute to CML proliferation. Asciminib is an allosteric inhibitor of the BCR-ABL1 tyrosine kinase. It binds to the myristoyl pocket of the ABL1 portion of the fusion protein and locks it into an inactive conformation, preventing its oncogenic activity.
Record name Asciminib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1492952-76-7
Record name Asciminib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492952767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asciminib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASCIMINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F3R18W77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.